molecular formula C23H14O B12675378 1-Phenyl-7H-benz(de)anthracen-7-one CAS No. 73693-78-4

1-Phenyl-7H-benz(de)anthracen-7-one

Cat. No.: B12675378
CAS No.: 73693-78-4
M. Wt: 306.4 g/mol
InChI Key: LXKMGEHDGRTGNG-UHFFFAOYSA-N
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Description

1-Phenyl-7H-benz(de)anthracen-7-one (CAS 73693-78-4) is a polycyclic aromatic compound with the molecular formula C23H14O and a molecular weight of 306.36 g/mol . This compound is characterized by a high calculated LogP of 5.91, indicating significant hydrophobicity, and a topological polar surface area of 17.1 Ų . Its calculated density is 1.254 g/cm³, with a high estimated boiling point of 542.4°C at 760 mmHg . In research settings, this compound has demonstrated utility in analytical chemistry and pharmacokinetics. It can be effectively separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, a method that is also scalable for the preparative isolation of impurities . For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid . The compound's structural features make it a candidate of interest in material science and as a potential intermediate in synthetic organic chemistry for constructing complex polycyclic structures . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses, or for personal consumption. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73693-78-4

Molecular Formula

C23H14O

Molecular Weight

306.4 g/mol

IUPAC Name

1-phenylbenzo[b]phenalen-7-one

InChI

InChI=1S/C23H14O/c24-23-19-11-5-4-10-18(19)22-17(15-7-2-1-3-8-15)14-13-16-9-6-12-20(23)21(16)22/h1-14H

InChI Key

LXKMGEHDGRTGNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C5=CC=CC(=C53)C=C2

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 7h Benz De Anthracen 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy (including APT NMR)

Similar to ¹H-NMR, experimental ¹³C-NMR data for 1-Phenyl-7H-benz[de]anthracen-7-one is not widely documented. However, analysis of related structures provides a strong indication of the expected spectral features. mdpi.com The ¹³C-NMR spectrum would display a large number of signals corresponding to the 23 carbon atoms in the molecule. A key signal would be the carbonyl carbon of the ketone group, which is expected to appear significantly downfield, typically in the range of δ 183-186 ppm. mdpi.commdpi.com The remaining signals would correspond to the aromatic carbons of the benzanthrone (B145504) core and the phenyl ring, appearing in the approximate range of δ 120-140 ppm. Attached Proton Test (APT) or similar distortionless enhancement by polarization transfer (DEPT) experiments would be instrumental in distinguishing between quaternary carbons (such as the carbonyl carbon and ring fusion carbons) and protonated carbons (CH groups).

Table 1: Predicted ¹³C-NMR Data for 1-Phenyl-7H-benz[de]anthracen-7-one

Atom TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~184
Aromatic C (quaternary)~130 - 145
Aromatic CH~120 - 135

Note: The data in this table is predicted and based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental formula of 1-Phenyl-7H-benz[de]anthracen-7-one. With a molecular formula of C₂₃H₁₄O, the calculated exact mass is 306.1045 g/mol . nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that corresponds closely to this theoretical value, thereby confirming the compound's elemental composition with high precision. mdpi.com

Table 2: Predicted HRMS Data for 1-Phenyl-7H-benz[de]anthracen-7-one Adducts

AdductPredicted m/z
[M+H]⁺307.11174
[M+Na]⁺329.09368
[M]⁺306.10391

Source: PubChemLite, Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

Chromatographic Mass Spectrometry (GC-MS/LC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are valuable for the analysis of complex mixtures and for providing fragmentation data that aids in structural elucidation. For a compound like 1-Phenyl-7H-benz[de]anthracen-7-one, LC-MS is a particularly suitable technique. sielc.com In a typical LC-MS analysis, the molecular ion would be observed, and its fragmentation pattern would likely involve the loss of the phenyl group or cleavage of the carbonyl group, leading to characteristic fragment ions. Analysis of related benzanthrone derivatives has shown fragmentation pathways that include the formation of an unsubstituted benzanthrone ion. mdpi.com

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For 1-Phenyl-7H-benz[de]anthracen-7-one, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group. This peak is typically observed in the range of 1650-1665 cm⁻¹ for benzanthrone derivatives. bas.bgmdpi.com Other significant absorptions would include those corresponding to the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region). The presence of the monosubstituted phenyl group would also give rise to characteristic overtone and combination bands in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for 1-Phenyl-7H-benz[de]anthracen-7-one

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Carbonyl (C=O)Stretching1650 - 1665
Aromatic C=CStretching1450 - 1600

Note: The data in this table is based on characteristic frequencies for the functional groups and data from similar compounds. bas.bgmdpi.com

X-ray Diffraction Analysis for Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement in a crystalline solid is definitively achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

While specific crystallographic data for 1-Phenyl-7H-benz(de)anthracen-7-one is not available in the reviewed literature, a detailed analysis of a closely related, more complex derivative, 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one , offers significant insight into the structural characteristics of the benzanthrone framework. mdpi.com The structure of this analog was determined by single-crystal X-ray diffraction, revealing key features common to substituted benzanthrones. mdpi.comresearchgate.net

The study of this related compound demonstrated that the core benzanthrone system is essentially planar. mdpi.com A common characteristic of benzanthrone derivatives is the presence of intermolecular π-π stacking interactions, which govern the packing of molecules in the crystal lattice. mdpi.com In the case of the analyzed analog, these interactions lead to the formation of centrosymmetric dimers. mdpi.com

The crystallographic data for the analog, 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, are presented below to illustrate the typical solid-state packing and molecular geometry of a substituted benzanthrone.

Table 1: Crystal Data and Structure Refinement for 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. mdpi.com
ParameterValue
Empirical formulaC29H26N2O
Formula weight418.53
Temperature120 K
Wavelength1.54184 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 8.8957(1) Å b = 9.4174(1) Å c = 13.3599(2) Å α = 75.459(1)° β = 77.524(1)° γ = 87.499(1)°
Volume1057.73(3) ų
Z2
Density (calculated)1.314 g/cm³
Absorption coefficient0.619 mm⁻¹
Final R indices [I>2σ(I)]R1 = 0.0396

For the unsubstituted parent compound, 7H-Benz(de)anthracen-7-one , a redetermination of its crystal structure confirmed that the molecule is essentially flat, which was contrary to some earlier, less accurate data. researchgate.net This planarity is expected for a fully sp2-hybridized system. researchgate.net The redetermined structure provided reliable data on bond lengths and angles, serving as a crucial reference for comparative studies of its derivatives. researchgate.net

Table 2: Crystal Data for 7H-Benz(de)anthracen-7-one. researchgate.net
ParameterValue
Empirical formulaC17H10O
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa = 5.0604(12) Å b = 14.672(3) Å c = 14.846(3) Å
Volume1102.2(4) ų
Z4
Temperature200(2) K
Final R indices [I>2σ(I)]Rgt(F) = 0.0432

These findings on related structures underscore the importance of the planar benzanthrone core and intermolecular forces in defining the solid-state architecture of this class of compounds. The introduction of a phenyl group at the 1-position is expected to influence the crystal packing due to steric effects and potential for additional π-π interactions involving the phenyl ring.

Photophysical Properties and Excited State Dynamics of 1 Phenyl 7h Benz De Anthracen 7 One

Electronic Absorption Spectroscopy

The electronic absorption spectra of benzanthrone (B145504) and its derivatives are characterized by transitions within the extensive aromatic system. acs.org These transitions, typically π-π* in nature, are sensitive to both the type of substituent and the surrounding solvent environment. acs.orgacs.org

UV-Visible Absorption Band Characteristics and Maxima

The UV-visible absorption spectrum of the parent benzanthrone shows characteristic bands related to its polycyclic aromatic structure. For substituted derivatives, the position of the longest wavelength absorption band is significantly influenced by the electronic nature of the substituent and its position on the benzanthrone nucleus.

For instance, derivatives with electron-donating groups or extended conjugation often exhibit a bathochromic (red) shift in their absorption maxima. acs.orgacs.org A study on 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, which features a phenyl group connected by an acetylene (B1199291) spacer, showed a broad absorption band around 416–426 nm. mdpi.com Another derivative, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, displays absorption maxima that shift from 426 nm in hexane (B92381) to 457 nm in dimethylsulfoxide (DMSO), demonstrating a 31 nm bathochromic shift with increasing solvent polarity. mdpi.comresearchgate.net

Based on these findings, 1-Phenyl-7H-benz(de)anthracen-7-one is expected to exhibit complex absorption bands with the longest wavelength absorption likely shifted relative to the unsubstituted benzanthrone due to the electronic influence and extended conjugation provided by the phenyl group at the 1-position. The precise absorption maxima would depend on the solvent used.

Interactive Data Table: Absorption Maxima of Benzanthrone Derivatives in Various Solvents

CompoundSolventAbsorption Maxima (λabs, nm)
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.comresearchgate.netHexane426
Benzene (B151609)443
Ethyl Acetate440
Chloroform (B151607)447
Acetone447
Ethanol (B145695)447
DMF452
DMSO457
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one mdpi.comToluene416
Dichloromethane420
Acetonitrile (B52724)420
Ethanol426

Molar Absorption Coefficients

Benzanthrone derivatives are known to possess high molar absorption coefficients (ε), indicating strong absorption of light. mdpi.com For example, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one exhibits high extinction coefficients, with log(ε) values typically exceeding 4.0. researchgate.net This suggests that these compounds are very efficient at absorbing photons. The specific values are solvent-dependent, as shown in the table below. Given its conjugated structure, this compound is also anticipated to have a high molar absorption coefficient, making it an effective chromophore.

Interactive Data Table: Molar Absorption Coefficients of a Benzanthrone Derivative

Solventlog(ε) for 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one researchgate.net
Hexane4.05
Benzene4.11
Ethyl Acetate4.15
Chloroform4.15
Acetone4.08
Ethanol4.01
DMF4.09
DMSO4.08

Fluorescence Emission Spectroscopy

The fluorescence of benzanthrone dyes is one of their most notable features, with emission spanning the visible spectrum from green to red. mdpi.comacs.org This emission is highly sensitive to the molecular structure and the solvent environment, a phenomenon known as solvatochromism. mdpi.com

Emission Maxima and Spectral Profiles across Various Solvents

The emission maxima of benzanthrone derivatives typically show a significant bathochromic shift as the polarity of the solvent increases. mdpi.comresearchgate.net This is often attributed to a more pronounced intramolecular charge transfer (ICT) character in the excited state, which is stabilized by polar solvents. mdpi.com

For example, the emission of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one shifts from 492 nm in chloroform to 535 nm in ethanol. mdpi.com A more dramatic shift is seen in 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, which luminesces from 537 nm in hexane to 664 nm in ethanol. mdpi.comresearchgate.net The spectral profiles are often broad and structureless, particularly for derivatives with strong donor-acceptor character. acs.org For this compound, a similar solvent-dependent shift in its emission maximum is expected, reflecting the change in dipole moment upon excitation.

Interactive Data Table: Fluorescence Emission Maxima of Benzanthrone Derivatives

CompoundSolventEmission Maxima (λem, nm)
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.comresearchgate.netHexane537
Benzene596
Ethyl Acetate595
Chloroform615
Acetone641
Ethanol664
DMF631
DMSO643
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one mdpi.comToluene499
Chloroform492
Dichloromethane504
Acetonitrile523
Ethanol535

Quantum Yields of Fluorescence Emission

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, varies significantly for benzanthrone derivatives depending on the substituent and the solvent. mdpi.comacs.org The main channel for non-radiative decay is often intersystem crossing to a triplet state. acs.org The efficiency of this competing process is influenced by the energy gap between the excited singlet and triplet states, which can be modulated by the solvent and substituents. acs.orgacs.org For 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, the quantum yield ranges from 22% in acetonitrile to a high of 68% in ethanol. mdpi.com This suggests that for some derivatives, protic solvents can stabilize the excited state and enhance fluorescence. mdpi.com

Interactive Data Table: Fluorescence Quantum Yields of 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one

SolventQuantum Yield (ΦF, %) mdpi.com
Toluene36
Chloroform31
Dichloromethane36
Acetonitrile22
Ethanol68

Stokes Shift Investigations and Their Photophysical Implications

The Stokes shift, the difference in energy between the absorption and emission maxima, is a critical parameter for applications in fields like fluorescence microscopy and sensing. mdpi.com Benzanthrone derivatives are known for their characteristically large Stokes shifts. mdpi.com This large shift is beneficial as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence measurements.

The magnitude of the Stokes shift is related to the degree of structural and electronic rearrangement between the ground and excited states. A larger Stokes shift often implies a greater change in the charge distribution upon excitation, which is typical for molecules with significant ICT character. acs.org In 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, the Stokes shift reaches up to 109 nm (4881 cm-1) in ethanol. mdpi.com For 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, the Stokes shift is also substantial and highly dependent on the solvent, increasing with solvent polarity. mdpi.comresearchgate.net This solvent dependency is a hallmark of emitting states with significant charge-transfer character. acs.org The phenyl group in this compound would likely contribute to a significant Stokes shift, the magnitude of which would be modulated by the solvent polarity.

Interactive Data Table: Stokes Shift of a Benzanthrone Derivative in Various Solvents

SolventStokes Shift (cm-1) for 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one researchgate.net
Hexane4852
Benzene5795
Ethyl Acetate5921
Chloroform6111
Acetone6771
Ethanol7311
DMF6276
DMSO6330

Solvatochromic Effects on Absorption and Emission Spectra

The photophysical properties of benzanthrone derivatives, including this compound, are highly sensitive to the solvent environment. This phenomenon, known as solvatochromism, refers to the change in the color of a substance when dissolved in different solvents, which is observed as shifts in the absorption and emission spectra.

The absorption and emission spectra of benzanthrone derivatives typically exhibit a bathochromic (red) shift as the polarity of the solvent increases. mdpi.commdpi.com This shift is attributed to the stabilization of the excited state, which is more polar than the ground state, by polar solvent molecules. For instance, studies on the closely related compound 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one show a shift in the absorption maximum from 416 nm in less polar solvents to 426 nm in more polar environments. mdpi.com The effect is even more pronounced in the fluorescence emission, where the maximum can shift significantly, for example, from 507 nm in benzene to 591 nm in ethanol for a phenylselanyl derivative. researchgate.netresearchgate.net

This solvent-dependent fluorescence results in a large Stokes shift, which is the difference between the absorption and emission maxima. mdpi.com The Stokes shift for benzanthrone derivatives can be substantial, reaching values as high as 109 nm (4782 cm⁻¹) in ethanol, indicating a significant structural rearrangement or change in the electronic distribution in the excited state compared to the ground state. mdpi.com The table below illustrates the solvatochromic effects on a representative benzanthrone derivative, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, in various organic solvents. mdpi.com

Table 1: Photophysical Parameters of 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one in Various Solvents mdpi.com

SolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Stokes Shift (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
Chloroform4254926732170.40
Benzene4265078137470.38
Toluene4265118539040.44
Acetonitrile41652210648720.22
Ethanol42653510947820.68

Excited State Dynamics and Photochemistry

The behavior of this compound upon absorption of light is dictated by the dynamics of its excited states and the subsequent photochemical pathways.

Characterization of Lowest Excited Singlet States (π–π* vs. n–π*)

For benzanthrone and its derivatives, the lowest excited singlet state (S₁) is generally characterized as being of (π,π) nature. acs.orgrsc.org This assignment is supported by both experimental evidence and computational studies. The (π,π) state arises from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In compounds like 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, it is understood that both the singlet and triplet nπ* states are at higher energy levels than the ππ* states, which allows for fluorescence in both hydrocarbon and alcohol solvents. mdpi.com The presence of a donor substituent, such as the phenyl group, influences the intramolecular charge transfer from the substituent to the carbonyl group, affecting the energy of these states. mdpi.com

Flash Photolysis Studies of Transient Species

Flash photolysis techniques have been instrumental in identifying the short-lived transient species that form after photoexcitation. Laser flash photolysis studies on benz[de]anthracen-7-one and its derivatives in benzene have identified the lowest triplet excited state as a key transient species. rsc.org The rate constants for the quenching of this triplet state by oxygen have been determined. rsc.org In related aza-analogs, such as 7H-benzo[e]perimidin-7-one, the triplet excited states are characterized by strong absorption bands (e.g., λmax = 440 nm) and lifetimes on the microsecond scale (20-27 µs). researchgate.net Quenching of these triplet states by amines can lead to the formation of solvent-separated radical ion pairs or isolated radical anions, which have distinct transient absorption spectra. researchgate.net

Intersystem Crossing (ISC) Mechanisms and Control by Substituents and Solvents

Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from a singlet excited state to a triplet state. The efficiency of this process is a critical factor determining the fluorescence quantum yield. For 3-substituted benzanthrones, the primary quenching pathway for the fluorescent S₁(π,π) state is ISC to an upper triplet state of (n,π) character, denoted as Tₙ. acs.org

The rate and efficiency of this S₁ → Tₙ intersystem crossing are strongly influenced by both the nature of the substituent and the polarity of the solvent. acs.org These factors modulate the energy of the S₁ state and, consequently, the energy gap between the S₁ and Tₙ states. acs.org A smaller energy gap generally leads to more efficient ISC, which in turn quenches the fluorescence. Computational studies suggest that for many aminobenzanthrones, the large energy difference between the first singlet state and the lowest lying triplet state makes ISC unlikely, favoring efficient fluorescence. acs.org However, the direct S₁ → T₁ intersystem crossing rate constant, while typically small, can increase as the energy of the S₁ state decreases. acs.org

Intramolecular Charge Transfer (ICT) Phenomena and Their Contribution to Luminescence

The luminescence properties of many benzanthrone derivatives are strongly governed by intramolecular charge transfer (ICT). mdpi.comresearchgate.netacs.org Upon photoexcitation, electron density is transferred from an electron-donating part of the molecule (the donor) to an electron-accepting part (the acceptor). In the case of substituted benzanthrones, the electron-donating group (like an amino or phenyl group) transfers electron density to the electrophilic carbonyl group of the benzanthrone core. acs.org

This ICT character of the excited state is responsible for the significant solvatochromism observed, as polar solvents stabilize the charge-separated excited state more effectively than the ground state, leading to a bathochromic shift in the emission. researchgate.netacs.org The mechanisms of ICT have been extensively described and are considered a primary driver for the fluorescence phenomena in these compounds. mdpi.comresearchgate.net The extent of ICT is more pronounced in solvent media, facilitating the bathochromic shift in emission. acs.org

Photostability and Degradation Pathways under Irradiation

The photostability of benzanthrone derivatives is a crucial property, especially for applications such as dyes, fluorescent probes, and materials for optoelectronics. mdpi.commdpi.com Generally, benzanthrone dyes are known for good photo- and thermal stability. mdpi.com However, like most organic chromophores, they can undergo photodegradation upon prolonged exposure to light.

Computational Chemistry and Theoretical Investigations of 1 Phenyl 7h Benz De Anthracen 7 One

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 1-Phenyl-7H-benz(de)anthracen-7-one, DFT calculations are employed to determine its optimized ground-state geometry, where the molecule resides in its most stable energetic configuration. acs.orgresearchgate.net

The process begins with a gas-phase geometry optimization to identify the equilibrium structure. nih.gov Following this, frequency calculations are performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, ensuring the absence of any imaginary frequencies. nih.gov These calculations provide fundamental data on the molecule's structural parameters. In related benzanthrone (B145504) derivatives, studies have shown that the carbonyl (C=O) bond length is a key parameter, which is not significantly affected by different substituents in the gas phase. acs.org For this compound, the phenyl group's rotational angle relative to the benzanthrone core would be a critical parameter determined from these calculations.

Table 1: Representative Data from DFT Ground State Calculations. This table illustrates the type of data obtained from DFT calculations for benzanthrone derivatives.

ParameterDescriptionTypical Calculated Value Range
Total Energy The total electronic energy of the molecule in its ground state.Varies based on method/basis set
C=O Bond Length The length of the carbonyl double bond in the benzanthrone core.~1.23 Å
Dipole Moment (μg) The measure of polarity of the molecule in the ground state.4-6 Debye (D) in gas phase
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Varies
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Varies

Note: The values are representative based on studies of similar benzanthrone derivatives and are not specific experimental values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules like this compound. pku.edu.cn It allows for the calculation of vertical excitation energies, which correspond to absorption spectra, and the properties of excited states, which are crucial for understanding fluorescence. acs.org Computational studies on related dyes often use functionals like PBE0 and CAM-B3LYP to achieve results that correlate well with experimental findings. acs.orgacs.org

TD-DFT calculations performed on the optimized ground-state geometry yield the vertical excitation energies and oscillator strengths, which predict the absorption maxima (λ_abs_). nih.gov To predict the emission maxima (λ_em_), the geometry of the first singlet excited state (S₁) is optimized. A subsequent single-point energy calculation on this excited-state geometry provides the emission energy. nih.gov

The difference between the absorption and emission energies is the Stokes shift, a key photophysical parameter. For benzanthrone derivatives, these calculations often reveal a significant Stokes shift, which is characteristic of molecules undergoing geometric relaxation and charge redistribution in the excited state. acs.org The surrounding solvent environment is known to influence these properties, and computational models like the Solvation Model based on Density (SMD) are used to simulate these effects, often showing a bathochromic (red) shift in both absorption and emission spectra in more polar solvents. acs.orgdoi.org

Table 2: Predicted Spectroscopic Data from TD-DFT Calculations. This table shows a hypothetical example of the kind of spectroscopic data generated for this compound in different environments.

SolventPredicted λ_abs (nm)Predicted λ_em_ (nm)Predicted Stokes Shift (cm⁻¹)
Gas Phase 4205104358
Hexane (B92381) 4255254613
Ethanol (B145695) 4405605102

Note: These are hypothetical values intended to illustrate the output of TD-DFT calculations based on trends observed for similar molecules. nih.govdoi.org

To understand the nature of the electronic transitions (e.g., absorption and emission), an analysis of the molecular orbitals involved is essential. The fluorescence in benzanthrone derivatives is typically attributed to an intramolecular charge transfer (ICT) process. acs.orgresearchgate.net Upon excitation, electron density moves from an electron-donating part of the molecule to an electron-accepting part. In the case of substituted benzanthrones, the substituent often acts as the donor, while the electron-withdrawing carbonyl group on the benzanthrone core acts as the acceptor. doi.org

Natural Transition Orbital (NTO) analysis is a powerful tool used to simplify the description of an electronic transition. acs.orgnih.gov It condenses the complex picture of multiple orbital contributions into a "hole" orbital (representing the region from which the electron is excited) and a "particle" orbital (representing the region to which the electron moves). For a typical ICT transition in a benzanthrone derivative, the NTO analysis would show the hole localized on the π-system of the phenyl group and parts of the benzanthrone ring, while the particle would be concentrated around the carbonyl group and adjacent parts of the polycyclic core. acs.org

Quantum Chemical Calculations for Photophysical Parameter Prediction

Quantum chemical calculations are instrumental in predicting key photophysical parameters that govern the efficiency of light emission. One such parameter is the oscillator strength (f), which is calculated via TD-DFT and correlates with the intensity of an electronic transition (absorption or emission). acs.org A higher oscillator strength for emission suggests a more efficient radiative decay pathway. nih.gov

Another critical aspect is the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as intersystem crossing (ISC) to a triplet state. nih.gov Computational studies on benzanthrone dyes have suggested that for many derivatives, ISC is predicted to be absent or have a high activation energy barrier, particularly in polar solvents. acs.orgnih.gov This lack of efficient intersystem crossing means that the molecule is more likely to relax from its excited singlet state back to the ground state by emitting a photon, leading to more efficient fluorescence. nih.gov

Computational Analysis of Dipole Moment Changes upon Solvation

Solvation has a profound effect on the dipole moment. Calculations show that the dipole moment of benzanthrone derivatives increases significantly when moving from the gas phase to a polar solvent like ethanol. acs.orgacs.org This is attributed to the stabilization of the polar molecule by the solvent molecules, which in turn facilitates a more pronounced charge transfer. acs.org The large change in dipole moment upon excitation explains the observed solvatochromism, where the emission spectrum shifts to lower energies (red-shifts) in more polar solvents because the highly polar excited state is stabilized more effectively than the less polar ground state. researchgate.net

Table 3: Representative Calculated Dipole Moments (in Debye).

StateGas Phase (μ)Ethanol (μ)
Ground State (S₀) 5.5 D7.0 D
Excited State (S₁) 12.0 D18.5 D

Note: These are hypothetical values based on trends in published data for analogous compounds to illustrate the significant increase in dipole moment upon excitation and with solvent polarity. acs.orgnih.gov

Theoretical Insights into Molecular Geometry Optimization in Excited States

The geometry of a molecule can change significantly upon electronic excitation. Performing a geometry optimization for the excited state provides crucial insights into the relaxed structure from which fluorescence occurs. pku.edu.cn For benzanthrone derivatives, a common finding from excited-state geometry optimizations is a slight elongation of the carbonyl (C=O) bond. acs.orgacs.org

This structural change is a direct consequence of the intramolecular charge transfer. As electron density moves towards the carbonyl group in the excited state, the C=O double bond loses some of its double-bond character, causing it to lengthen slightly. acs.org This geometric relaxation in the excited state contributes to the large Stokes shift observed in these molecules. acs.org Comparing the optimized geometries of the ground and excited states thus provides a clear structural basis for the photophysical properties observed.

Chemical Reactivity and Transformation Mechanisms of 1 Phenyl 7h Benz De Anthracen 7 One

Addition Reactions to the Benzanthrone (B145504) Carbonyl Group

The carbonyl group in the benzanthrone system is a primary site for nucleophilic attack. However, due to the extensive conjugation, this can manifest as direct addition to the carbonyl (1,2-addition) or as conjugate addition to various positions within the pi-system (e.g., 1,4- and 1,8-addition). cdnsciencepub.comlibretexts.orglumenlearning.comwikipedia.org The specific pathway taken is highly dependent on the nature of the nucleophile and the reaction conditions. libretexts.orglibretexts.org

The conjugated system of benzanthrone, an α,β-unsaturated ketone, allows for nucleophilic attack at the carbonyl carbon (1,2-addition) or at the β-carbon of the double bond (1,4-addition). lumenlearning.comlibretexts.org The electrophilic character is transmitted through the pi-system, creating other potential sites for attack. lumenlearning.com

1,2-Addition: This mechanism involves the direct attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This type of reaction is common with strong, hard nucleophiles like organolithium reagents. cdnsciencepub.comlibretexts.org For instance, the reaction of benzanthrone with phenyllithium (B1222949) yields the corresponding tertiary alcohol (carbinol), a product of 1,2-addition, alongside other products. cdnsciencepub.com This process changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

1,4-Addition (Conjugate Addition): This is a common pathway for softer nucleophiles or when the reaction is under thermodynamic control. libretexts.orglibretexts.org The reaction of benzanthrone with phenylmagnesium bromide or phenylsodium (B238773) under forcing conditions predominantly yields 6-phenylbenzanthrone. cdnsciencepub.com This product is understood to result from an initial 1,4-addition to the enone system, followed by tautomerization and oxidation. cdnsciencepub.combeilstein-journals.org The primarily formed enol, an intermediate in this process, has been isolated and identified. cdnsciencepub.combeilstein-journals.org Gilman reagents are also noted as effective nucleophiles for 1,4-additions. wikipedia.org

1,8-Addition: The formation of 3-phenylbenzanthrone from the reaction of benzanthrone with certain organometallic reagents is proposed to occur via a 1,8-conjugate addition. cdnsciencepub.com In this mechanism, the nucleophile attacks the C-3 position, which lies at the end of the longest unhindered conjugated system within the molecule. While rare, this pathway highlights the extensive delocalization of electrophilicity across the benzanthrone skeleton. cdnsciencepub.com

ReagentAddition TypeProduct(s)Reference
Phenyllithium1,2-Addition7-Phenyl-7H-benz[de]anthracen-7-ol (Carbinol) cdnsciencepub.com
Phenylmagnesium Bromide1,4-Addition6-Phenylbenzanthrone cdnsciencepub.com
Phenylmagnesium Chloride1,4-Addition & 1,8-Addition6-Phenylbenzanthrone, 3-Phenylbenzanthrone cdnsciencepub.com
Biphenyl-2-yl lithium1,4-AdditionStable Enol Intermediate beilstein-journals.orgbeilstein-journals.org

Substitution Reactions on the Benzanthrone Ring System

The benzanthrone ring system can undergo both nucleophilic and electrophilic substitution reactions, although the former is more extensively studied due to the electron-withdrawing nature of the carbonyl group. researchgate.netacs.org

Nucleophilic Aromatic Substitution (SNAr): The benzanthrone skeleton is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like a halogen. google.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity is then restored by the departure of the leaving group. libretexts.org

A notable example is the synthesis of 3-amino derivatives of benzanthrone via the nucleophilic substitution of the bromine atom in 3-bromobenzanthrone (B182157). researchgate.netmdpi.comresearchgate.net Various secondary cyclic amines have been used as nucleophiles in this reaction. nih.gov The presence of additional electron-withdrawing groups, such as a nitro group at the 9-position, has been found to facilitate this substitution reaction. nih.gov These amino-substituted benzanthrones are of interest due to their fluorescent properties, which arise from intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-accepting carbonyl moiety. acs.orgnih.gov

Electrophilic Aromatic Substitution (SEAr): While less common than nucleophilic substitution, benzanthrone can undergo electrophilic substitution. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction typically proceeds through the formation of a cationic intermediate (arenium ion), followed by deprotonation to restore aromaticity. savemyexams.com The directing effects of the carbonyl group and the existing ring structure influence the position of substitution. Research has noted that the isomer distribution from certain reactions on benzanthrone differs from that expected for typical electrophilic substitutions. researchgate.net

Reaction TypeReagent(s)Position of SubstitutionProduct TypeReference
Nucleophilic Aromatic SubstitutionSecondary Cyclic Amines (e.g., Piperidine) on 3-BromobenzanthroneC-33-Aminobenzanthrone (B1253024) Derivatives researchgate.netnih.gov
Nucleophilic Aromatic Substitution1-(2-Phenylethyl)piperazine on 3-BromobenzanthroneC-33-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.comresearchgate.net

Cyclization and Aromatization Processes

The polycyclic structure of 1-phenyl-7H-benz(de)anthracen-7-one and its derivatives can be formed through and participate in various cyclization and aromatization reactions.

Cyclization: Intramolecular cyclization reactions are key in synthesizing the benzanthrone core and more complex fused-ring systems. The Scholl reaction, which involves intramolecular, acid-catalyzed cyclodehydrogenation, can be used to form 7H-benz[de]anthracen-7-one from precursors like 1-benzoyl-naphthalene. researchgate.net Furthermore, derivatives of benzanthrone can undergo further cyclization. For example, under acidic conditions, a stable enol derived from the 1,4-addition of biphenyl-2-yl lithium to benzanthrone isomerizes into complex spiro and bicyclic compounds. beilstein-journals.org

Aromatization: Aromatization is a critical step in many syntheses of benzanthrone derivatives, often occurring via dehydrogenation or elimination. In the reaction of benzanthrone with organometallic reagents, the intermediate enol formed from 1,4-addition is converted to the final substituted benzanthrone product through an oxidation/dehydrogenation process that restores the aromatic system. beilstein-journals.orgbeilstein-journals.org Aromatization can also be achieved through retro-Diels-Alder reactions, where a cycloadduct eliminates a small molecule to generate a stable aromatic ring system. google.com

ProcessStarting Material TypeKey TransformationProduct TypeReference
Cyclization/Aromatization1-Benzoyl-naphthaleneIntramolecular Cyclodehydrogenation (Scholl Reaction)7H-Benz[de]anthracen-7-one researchgate.net
Cyclization/Isomerization6-(Biphenyl-2-yl)-7-hydroxy-7H-benzo[de]anthracene (enol)Acid-catalyzed IsomerizationSpiro and Bicyclic Compounds beilstein-journals.org
AromatizationEnol intermediate from 1,4-additionDehydrogenation/Oxidation6-Substituted Benzanthrone beilstein-journals.orgbeilstein-journals.org

Derivatization Strategies and Structure Property Relationships in Phenylated Benzanthrones

Rational Design Principles for Modulating Luminescent Properties

The rational design of phenylated benzanthrones with specific luminescent properties relies on a deep understanding of structure-property relationships. The goal is to create molecules with desired absorption and emission wavelengths, high fluorescence quantum yields, and significant Stokes shifts, which is the difference between the absorption and emission maxima. mdpi.com

Key design principles include:

Donor-π-Acceptor (D-π-A) Architecture : This is a fundamental design concept where an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated bridge. mdpi.com In the context of 1-Phenyl-7H-benz(de)anthracen-7-one, the benzanthrone (B145504) core acts as the acceptor, and various donor groups can be introduced to modulate the ICT characteristics. mdpi.com

Tuning Donor and Acceptor Strength : The choice of donor and acceptor moieties with varying electron-donating and -accepting strengths allows for the fine-tuning of the emission color across the visible spectrum. mdpi.com

Controlling Molecular Rigidity : The rigidity of the molecular structure can influence the fluorescence quantum yield. More rigid structures tend to have higher quantum yields as non-radiative decay pathways, such as vibrational relaxation and torsional motion, are suppressed. rsc.org

Solvatochromism : The sensitivity of the emission spectrum to the polarity of the solvent (solvatochromism) is another important property that can be engineered. mdpi.com Molecules with a large change in dipole moment upon excitation typically exhibit strong solvatochromism, making them useful as environmental sensors. researchgate.net

By systematically applying these principles, it is possible to develop novel phenylated benzanthrone derivatives with tailored luminescent properties for specific applications, such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. mdpi.comacs.org

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound often involves the modification of a pre-existing benzanthrone core. Common strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

A prevalent method for introducing new functional groups at the 3-position of the benzanthrone ring is the nucleophilic substitution of a bromine atom. mdpi.com For example, 3-bromobenzanthrone (B182157) can react with various amines, such as 1-(2-phenylethyl)piperazine, to yield fluorescent derivatives. mdpi.com The resulting compounds are typically crystalline solids and their structures can be unequivocally confirmed by NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction analysis. mdpi.com

Palladium-catalyzed reactions, such as the Sonogashira coupling, have also been employed to synthesize novel benzanthrone derivatives. mdpi.com This reaction allows for the introduction of acetylenic groups, such as phenylethynyl, onto the benzanthrone scaffold. mdpi.comresearchgate.net For instance, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one has been successfully synthesized via the Sonogashira coupling of 3-bromobenzanthrone with phenylacetylene. mdpi.com The structure of this derivative was confirmed by 1H and 13C NMR spectroscopy and high-resolution mass spectrometry. mdpi.com

The photophysical properties of these newly synthesized derivatives are then thoroughly investigated using UV-Vis and fluorescence spectroscopy in a range of organic solvents with varying polarities. mdpi.commdpi.com This allows for the determination of key parameters such as the absorption and emission maxima, Stokes shift, and fluorescence quantum yield. mdpi.com The observed solvatochromic shifts provide insights into the intramolecular charge transfer characteristics of the molecules. mdpi.com

Conclusion and Future Research Directions

Synthesis of Key Findings and Their Academic Significance

The academic importance of 7H-benz(de)anthracen-7-one and its derivatives stems from their exceptional photophysical properties, including strong fluorescence, significant photostability, and tunable electronic characteristics. researchgate.netacs.org These molecules feature an extended π-conjugated system which makes them excellent candidates for organic luminophores, with emission spectra that can be modulated from the green to the red region of the spectrum. acs.orgnih.gov

The functionalization of the benzanthrone (B145504) core is a key strategy for tailoring its properties. nih.gov Research has extensively demonstrated that the introduction of substituents at various positions on the aromatic ring system dramatically influences the molecule's electronic structure and, consequently, its absorption and emission characteristics. researchgate.netacs.org For instance, the addition of electron-donating groups, such as amino groups, or the extension of conjugation through moieties like phenylacetylene, can alter the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.commdpi.com This tuning is critical for developing materials with specific light-emitting properties.

While specific experimental data for 1-Phenyl-7H-benz(de)anthracen-7-one are scarce in the literature, the significance of phenyl substitution on the benzanthrone skeleton has been noted in other isomers. The reaction of benzanthrone with phenylmagnesium chloride or phenyllithium (B1222949) has been shown to yield 6-phenylbenzanthrone and, in some cases, 3-phenylbenzanthrone. cdnsciencepub.com The study of various 3-substituted benzanthrone derivatives reveals a consistent correlation between the nature of the substituent, the solvent polarity, and the resulting fluorescence quantum yield. acs.org These findings underscore the academic significance of exploring how the precise placement of a substituent, such as the phenyl group at the C-1 position, can fine-tune the optoelectronic properties of the benzanthrone core. The investigation of such compounds contributes to the fundamental understanding of structure-property relationships in advanced functional materials. researchgate.net

Table 1: Comparison of Photophysical Properties of Selected Benzanthrone Derivatives

Compound NameSubstitutionKey Photophysical CharacteristicsApplication/Significance
3-(Phenylethynyl)-7H-benzo[de]anthracen-7-onePhenylethynyl group at C-3High fluorescence quantum yield (up to 68% in ethanol) and large Stokes shift (up to 109 nm). mdpi.comPrecursor for fluorescent materials and probes. mdpi.com
3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one4-(2-Phenylethyl)piperazin-1-yl group at C-3Exhibits significant Stokes shift (up to 7311 cm⁻¹ in ethanol) and solvatochromism. mdpi.comPotential for use as sensors and biological probes. mdpi.com
2-Bromo-3-aminobenzo[de]anthracene-7-oneAmino group at C-3, Bromo at C-2Strong solvent-dependent photophysical properties (solvatochromism) due to a Donor-π-Acceptor (D-π-A) architecture. nih.govPotential in color-tunable luminescent applications. nih.gov
6-PhenylbenzanthronePhenyl group at C-6Formed via 1,4-addition of phenylmagnesium chloride to benzanthrone. cdnsciencepub.combeilstein-journals.orgImportant for understanding reaction mechanisms of organometallics with benzanthrones. cdnsciencepub.com

Identification of Unresolved Challenges and Emerging Research Avenues

Despite the significant progress in benzanthrone chemistry, several challenges and unexplored areas remain, particularly concerning specifically substituted isomers like this compound.

Unresolved Challenges:

Regioselective Synthesis: One of the primary challenges is the development of synthetic methodologies for the precise, high-yield functionalization of the benzanthrone core at less reactive positions. While methods for substitution at the C-3 position are well-established, mdpi.comcitedrive.com and reactions leading to C-6 substitution are known, cdnsciencepub.com the synthesis of the C-1 phenyl isomer is not prominently documented, suggesting significant synthetic hurdles. Overcoming this requires innovative synthetic strategies that can selectively target the desired carbon atom.

Predictive Structure-Property Models: While it is known that substituents alter photophysical properties, accurately predicting the absorption/emission wavelengths, quantum yields, and solvatochromic behavior of a novel derivative remains a complex task. acs.org The main quenching pathway for the fluorescence of many benzanthrone derivatives is intersystem crossing to a triplet state, the rate of which is sensitive to the energy gap between the singlet and triplet states. acs.org This gap is modulated by both the substituent and the solvent in a complex interplay that is not yet fully predictable. acs.org

Photostability and Sustainability: For practical applications in areas like organic electronics, ensuring long-term photostability is crucial. Furthermore, developing more sustainable and environmentally friendly synthetic methods, moving away from harsh conditions or expensive catalysts, is a persistent challenge for the field. citedrive.comeurekaselect.com

Emerging Research Avenues:

Computational Chemistry: The use of computational tools, particularly Density Functional Theory (DFT), is an increasingly vital avenue for exploring benzanthrone derivatives. acs.orgmun.ca These methods allow researchers to predict the structural and photophysical properties of unreported dyes, like the 1-phenyl isomer, before undertaking complex synthesis. acs.org This can guide synthetic efforts toward molecules with the most promising characteristics for specific applications.

Novel Catalytic Systems: Exploring advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig), has proven effective for creating new benzanthrone derivatives. researchgate.netmdpi.com Applying and adapting these methods to achieve functionalization at new positions on the benzanthrone ring is a key area for future research.

Biomedical Applications: The use of benzanthrone derivatives as fluorescent probes for biomedical imaging is a rapidly growing field. researchgate.netresearchgate.net Research is moving towards developing derivatives that can selectively stain specific cellular components or biological entities like parasites, which requires a deep understanding of how functionalization affects biocompatibility and targeting. researchgate.net

Prospects for the Development of Novel this compound-Based Materials and Technologies

The future prospects for materials and technologies based on this compound are intrinsically linked to the unique, albeit currently unexplored, properties that the C-1 phenyl substitution may impart. By drawing parallels with other functionalized benzanthrones, several exciting possibilities emerge.

Advanced Organic Electronics: Benzanthrone derivatives are pivotal in the development of materials for organic electronics, including organic semiconductors and components for flexible electronics. citedrive.comeurekaselect.com The phenyl group at the C-1 position could influence the molecule's packing in the solid state, potentially altering π-π stacking interactions which are critical for charge transport. mdpi.com This could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells with tailored electronic properties.

Next-Generation Dyes and Pigments: There is significant potential for developing novel daylight fluorescent pigments and next-generation laser dyes. eurekaselect.com The specific electronic perturbation caused by the 1-phenyl substituent could result in unique absorption and emission profiles, leading to new colors or enhanced performance characteristics compared to existing dyes.

Specialized Sensors and Probes: The development of highly sensitive and selective fluorescent sensors is a major application area for benzanthrone derivatives. mdpi.com The 1-phenyl derivative could serve as a unique scaffold for creating probes that are sensitive to their local environment (solvatochromic probes) or that can detect specific analytes. Its distinct steric and electronic profile might enable binding interactions that are different from other isomers, leading to sensors with novel specificities.

Photodynamic Therapy: Functionalized benzanthrones are being explored for their use in photodynamic therapy. eurekaselect.com This application relies on the ability of a molecule to generate reactive oxygen species upon irradiation. The efficiency of this process is related to the molecule's ability to undergo intersystem crossing into a triplet state. Investigating the photophysics of this compound could reveal its potential as a photosensitizer for therapeutic applications.

Q & A

Q. What photophysical properties make derivatives useful in fluorescence-based applications?

  • Methodological Answer : Substituents like phenylethynyl groups enhance molar absorptivity and fluorescence quantum yields. Solvatochromic shifts in UV-Vis/emission spectra (e.g., in THF vs. toluene) correlate with solvent polarity, enabling applications in optoelectronic materials. Time-resolved fluorescence decay studies quantify excited-state lifetimes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.